molecular formula C9H9N3OS B12581873 Acetamide,2-(2-benzothiazolylamino)-

Acetamide,2-(2-benzothiazolylamino)-

Cat. No.: B12581873
M. Wt: 207.25 g/mol
InChI Key: FLLDILSMZZTTPT-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzothiazolylamino)- is a benzothiazole-derived acetamide compound characterized by a benzothiazole ring linked to an acetamide moiety via an amino group. This structural motif is associated with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)acetamide

InChI

InChI=1S/C9H9N3OS/c10-8(13)5-11-9-12-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

FLLDILSMZZTTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)N

Origin of Product

United States

Preparation Methods

Method 1: Reaction with Chloroacetyl Chloride

One common method for synthesizing acetamides from benzothiazole derivatives involves the use of chloroacetyl chloride. The general procedure is as follows:

  • Reagents :

    • Chloroacetyl chloride
    • Benzothiazole derivative (e.g., 2-mercaptobenzothiazole)
    • Base (e.g., potassium carbonate)
  • Procedure :

    • A mixture of the benzothiazole derivative and potassium carbonate is prepared.
    • Chloroacetyl chloride is added dropwise to this mixture.
    • The reaction is refluxed for several hours (typically between 6 to 12 hours).
    • After completion, the mixture is cooled and poured into ice water, leading to precipitation.
    • The solid product is filtered, washed, and dried under vacuum.
  • Yield and Characterization :

    • The yield can vary; for example, yields reported in literature range from 70% to 90%.
    • Characterization techniques such as NMR and FTIR are employed to confirm the structure of the synthesized compound.

Method 2: Direct Amidation

Another method involves direct amidation where an amine reacts with an acylating agent:

  • Reagents :

    • Benzothiazole derivative (e.g., 2-amino-6-substituted benzothiazole)
    • Acetic anhydride or acetyl chloride
  • Procedure :

    • The benzothiazole amine is mixed with acetic anhydride or acetyl chloride.
    • The reaction typically occurs at room temperature or under mild heating.
    • The progress can be monitored by Thin Layer Chromatography (TLC).
    • After completion, products are purified through recrystallization.
  • Yield and Characterization :

    • Yields are generally high, often exceeding 80%.
    • Structural confirmation is achieved through spectroscopic methods.

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of benzothiazole-based acetamides due to their biological activities:

  • A study indicated that derivatives synthesized from 2-mercaptobenzothiazole exhibited significant antibacterial properties, suggesting their potential as lead compounds in drug development.

  • Characterization data from multiple studies show consistent melting points and spectral data across different compounds, confirming the reliability of these synthetic methods.

Summary Table of Preparation Methods

Method Reagents Used Yield (%) Key Characteristics
Reaction with Chloroacetyl Chloride Chloroacetyl chloride, Benzothiazole derivative 70-90 Reflux for 6-12 hours; characterized by NMR and FTIR
Direct Amidation Acetic anhydride or acetyl chloride >80 Mild conditions; monitored by TLC

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Acetamide derivatives. For instance, a series of new compounds based on 2-mercaptobenzothiazole have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study synthesized several derivatives of 2-mercaptobenzothiazole linked with different amines. The results indicated that compounds such as 2b , 2c , and 2i exhibited antibacterial activities comparable to standard antibiotics like levofloxacin. The Minimum Inhibitory Concentration (MIC) values were notably low for these compounds against pathogens such as E. coli and S. aureus .

CompoundMIC (µg/mL)Activity Level
2b<10High
2c<10High
2i<10High
Levofloxacin10Standard

Anticancer Potential

The benzothiazole moiety has been associated with anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a recent study, hybrid compounds containing benzothiazole were evaluated for their cytotoxic effects on cancer cell lines. The results showed that certain derivatives significantly reduced cell viability compared to control groups, suggesting their potential as anticancer agents .

Urease Inhibition

Urease inhibitors are critical in treating conditions such as urinary tract infections and certain types of kidney stones. Acetamide derivatives have been explored for their urease inhibitory activity.

Research Findings

A study demonstrated that acetamide-sulfonamide scaffolds exhibited promising urease inhibition with IC50 values indicating effective inhibition at low concentrations. This positions these compounds as potential leads for developing new urease inhibitors .

CompoundIC50 (µM)
Acetamide-Sulfonamide A9.95
Acetamide-Sulfonamide B22.61

Summary of Biological Activities

The biological activities associated with Acetamide, 2-(2-benzothiazolylamino)- extend beyond just antibacterial and anticancer effects:

  • Anti-inflammatory : Some derivatives have shown promising anti-inflammatory properties.
  • Antioxidant : The potential to scavenge free radicals has been noted in various studies.
  • Antidiabetic : Certain modifications have demonstrated efficacy in lowering blood glucose levels.

Mechanism of Action

The mechanism of action of Acetamide,2-(2-benzothiazolylamino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

  • Acetamide,2-(2-benzothiazolylamino)-: Presumed structure includes a benzothiazole ring attached to the acetamide group at the 2-position via an amino linkage.
  • Analogous Compounds: N-(2-Methylamino-1,3-benzothiazol-6-yl)acetamide (AJ1): Features a methylamino-substituted benzothiazole ring and acetamide group (C₁₀H₁₁N₃OS) . N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide: Includes a trifluoromethyl group on the benzothiazole ring and a phenylacetamide side chain . AKM-1 to AKM-3: Diphenylamino-thiazolyl acetamide derivatives with substituted benzaldehyde moieties .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Molecular Formula
Acetamide,2-(2-benzothiazolylamino)- Benzothiazole + acetamide Amino linkage at 2-position Not specified
AJ1 Benzothiazole + acetamide Methylamino at 2-position, 6-yl group C₁₀H₁₁N₃OS
N-(6-CF₃-benzothiazole-2-yl)-2-PhAc Benzothiazole + phenylacetamide CF₃ at 6-position, phenyl group C₁₆H₁₂F₃N₂OS
AKM-2 Thiazole + diphenylamino 4-Chlorobenzaldehyde substitution C₂₄H₁₉ClN₄O₂S

Anti-Inflammatory and Analgesic Activity

Antimicrobial Activity

Pharmacological Profiles vs. Acetazolamide

  • Acetazolamide : A thiadiazole sulfonamide with carbonic anhydrase inhibitory activity (diuretic/antiglaucoma use) . Contrastingly, benzothiazole acetamides lack sulfonamide groups but share acetamide functionality, leading to divergent therapeutic applications.
Table 2: Activity Comparison
Compound Primary Activity Efficacy vs. Reference Drug Side Effects
Acetamide,2-(2-benzothiazolylamino)- Presumed anti-inflammatory Not tested Not reported
2-(Ethylamino)-quinazolinyl Acetamide Anti-inflammatory 15% > Diclofenac Moderate ulcerogenicity
AKM-2 Analgesic (COX inhibition) Docking scores < Diclofenac Not reported
Acetazolamide Diuretic/Carbonic anhydrase N/A Metabolic acidosis

Molecular Docking and Mechanistic Insights

  • AKM Series : Molecular docking revealed stronger binding to COX-1/COX-2 active sites than Diclofenac, attributed to hydrophobic interactions with substituted phenyl groups .
  • Quinazolinyl Acetamides : Anti-inflammatory activity correlated with electron-withdrawing substituents enhancing hydrogen bonding to target proteins .

Biological Activity

Acetamide, 2-(2-benzothiazolylamino)- is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C9_9H9_9N3_3OS
  • Molecular Weight : 207.25 g/mol
  • CAS Number : 325767-04-2

Synthesis

The synthesis of Acetamide, 2-(2-benzothiazolylamino)- typically involves the reaction of 2-aminobenzothiazole with acetamide, often utilizing catalysts such as piperazine immobilized on nano-ZnO-sulfuric acid for eco-friendly and efficient production.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Acetamide, 2-(2-benzothiazolylamino)- and its derivatives. For instance, a series of new hybrid compounds derived from 2-mercaptobenzothiazole exhibited significant antibacterial activity comparable to standard antibiotics like levofloxacin. Notably, compounds such as 2b , 2c , and 2i demonstrated remarkable efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than that of the standard drugs .

CompoundBacterial StrainMIC (μg/100 μL)Comparison to Levofloxacin
2bE. coliLowerYes
2iS. aureusEqualYes
2cS. typhiLowerYes

Anticancer Activity

Acetamide, 2-(2-benzothiazolylamino)- has also been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can selectively target cancer cells by interacting with specific receptors such as α4β1 integrin, which is overexpressed in certain lymphomas. The compound's mechanism involves inhibiting cell adhesion and promoting apoptosis in tumor cells .

Case Study: Targeting α4β1 Integrin

In a study involving xenograft models with T-cell lymphomas, Acetamide derivatives showed improved tumor specificity and uptake compared to traditional chemotherapeutics. The use of optical imaging revealed that these compounds could effectively target tumors while minimizing kidney uptake, suggesting a favorable pharmacokinetic profile .

The biological activity of Acetamide, 2-(2-benzothiazolylamino)- is attributed to its ability to inhibit certain enzymes and interfere with cellular processes. The presence of the benzothiazole moiety enhances its interaction with biological targets, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

Acetamide, 2-(2-benzothiazolylamino)- can be compared with other benzothiazole derivatives:

CompoundActivity TypeNotable Properties
2-AminobenzothiazolePrecursorBuilding block for various derivatives
BenzothiazoleGeneral BioactivityDiverse applications in medicinal chemistry
2-MercaptobenzothiazoleAntimicrobialStrong antibacterial properties

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